

understanding the chemical properties of 4-Nitrobenzamidine hydrochloride

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Compound of Interest

Compound Name: 4-Nitrobenzamidine

Cat. No.: B1620405

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An In-Depth Technical Guide to the Chemical Properties and Applications of **4-Nitrobenzamidine** Hydrochloride

Introduction: Beyond a Simple Reagent

4-Nitrobenzamidine hydrochloride is a specialized organic compound frequently encountered in biochemical and pharmaceutical research. While often categorized as a simple enzyme inhibitor, its utility extends far beyond this single application. Characterized by a benzamidine core functionalized with a para-nitro group, this molecule serves as a potent reversible inhibitor of serine proteases and a versatile synthon for constructing more complex bioactive molecules. [1][2][3] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical and reliable tool in the laboratory.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of **4-Nitrobenzamidine** hydrochloride. We will dissect its fundamental chemical properties, detail robust analytical methodologies for its characterization, explain its mechanism of action, and discuss its broader applications, moving beyond a mere listing of facts to explain the causality behind its function and use.

Core Physicochemical Properties

The behavior of **4-Nitrobenzamidine** hydrochloride in experimental settings is dictated by its inherent physicochemical properties. The presence of the electron-withdrawing nitro group and

the ionizable amidine functionality are key determinants of its reactivity and biological interactions.[1]

Property	Value	Source(s)
CAS Number	15723-90-7	[2][4]
Molecular Formula	C ₇ H ₈ ClN ₃ O ₂	[2][4][5]
Molecular Weight	201.61 g/mol	[2][4][5]
Appearance	Yellow to light yellow crystalline powder	[2]
Melting Point	286-288°C / 290.6-293.6 °C (decomposes)	[2][6]
Purity	Typically ≥98% (by HPLC)	[2][7]
Solubility	Soluble in aqueous solutions and methanol	[2][8]
Storage Conditions	Store at 0-8°C, keep container tightly closed	[2][4][9]

Reactivity and Synthetic Utility

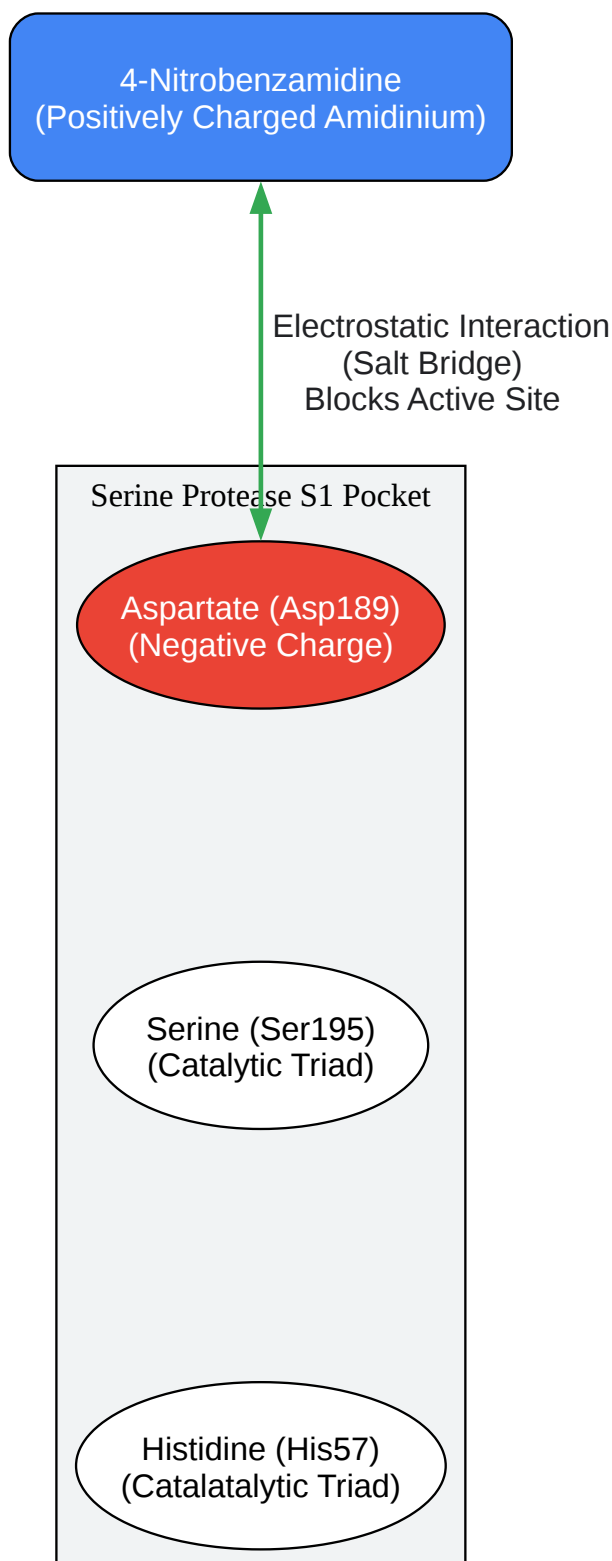
4-Nitrobenzamidine hydrochloride is not merely an end-product for assays but a valuable chemical intermediate.[3] Its reactivity profile allows it to be a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[1] The amidine group can participate in cyclization and condensation reactions, enabling the construction of intricate molecular architectures.[1][10] This synthetic versatility makes it a crucial building block for medicinal chemists exploring novel therapeutics.[3] For instance, it has been utilized in the preparation of compounds like Diminazene, an antitrypanosomal agent.[6][11]

Mechanism of Action: A Serine Protease Inhibitor

The most prominent application of **4-Nitrobenzamidine** hydrochloride is as a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[2][12][13] Understanding

its mechanism of action is crucial for designing experiments and interpreting results.

The Causality of Inhibition: Serine proteases feature a catalytic triad and a specificity pocket (S1 pocket) that determines substrate preference. In trypsin-like proteases, the S1 pocket contains a negatively charged aspartic acid residue at its base. The benzamidinium moiety of the inhibitor is protonated under physiological pH, carrying a positive charge. This positively charged amidinium group forms a strong, reversible electrostatic interaction (a salt bridge) with the negatively charged aspartate residue in the S1 pocket, effectively blocking the active site and preventing substrate binding.^[12] This "lock and key" interaction is the foundation of its inhibitory potency.^[13]

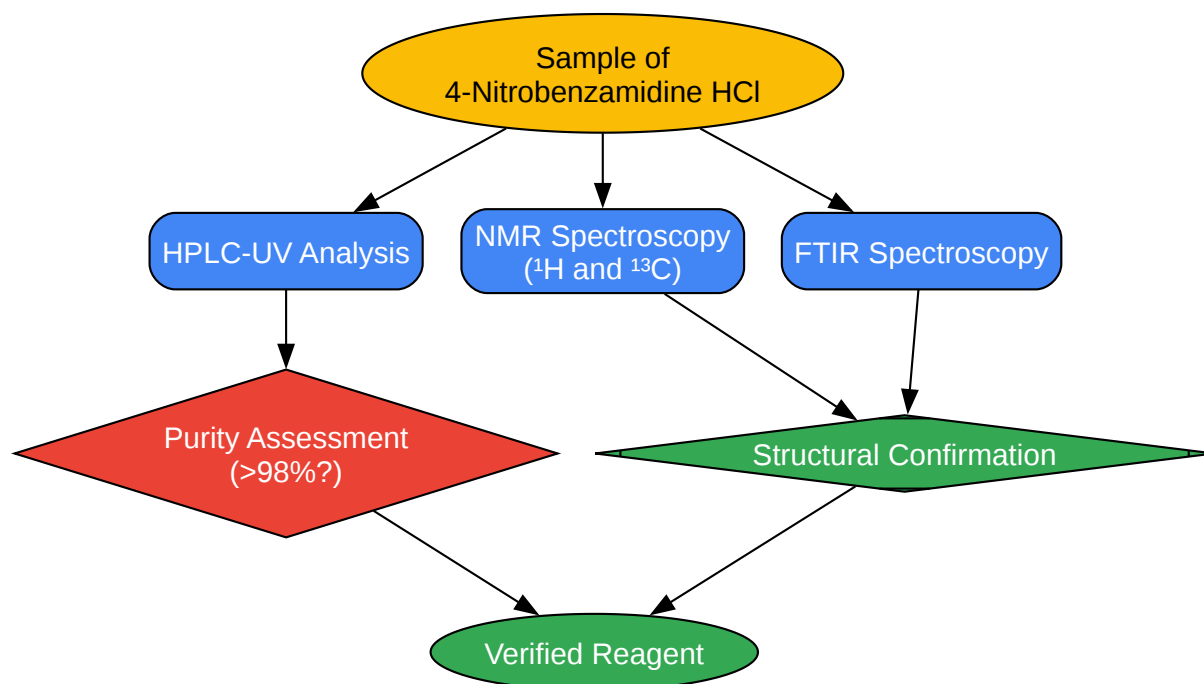


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Mechanism of **4-Nitrobenzamidinium** binding to a serine protease S1 pocket.

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity and purity of **4-Nitrobenzamidine** hydrochloride is paramount for reproducible research. A multi-technique analytical approach provides a self-validating system, where data from orthogonal methods corroborates the final assessment.



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Workflow for the analytical characterization of **4-Nitrobenzamidine** HCl.

Experimental Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of **4-Nitrobenzamidine** hydrochloride and identifying any related impurities.^[14] A reverse-phase method is typically employed.

- Objective: To separate and quantify **4-Nitrobenzamidine** hydrochloride from potential impurities.
- Rationale: Reverse-phase chromatography separates compounds based on their hydrophobicity. The polar mobile phase allows for strong retention of the aromatic analyte on the nonpolar stationary phase, enabling excellent resolution.^[15] The addition of an acid like formic or phosphoric acid to the mobile phase ensures that the amidine group is consistently protonated, leading to sharp, symmetrical peaks.^{[15][16]}
- Methodology:
 - Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector.^[16]
 - Mobile Phase Preparation:
 - Solvent A: 0.1% Formic Acid in deionized water.
 - Solvent B: Acetonitrile.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Gradient: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 15-20 minutes to elute all components.
 - Detection: UV absorbance is monitored at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 260-270 nm.^[17]
 - Injection Volume: 10 µL.
 - Sample Preparation: Prepare a stock solution of **4-Nitrobenzamidine** hydrochloride in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
 - Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected in the chromatogram.

Experimental Protocol 2: Structural Confirmation by Spectroscopy

Spectroscopic methods provide an orthogonal confirmation of the molecule's identity by probing its structure at the atomic and functional group level.^[18]

- A. Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Rationale: NMR provides an unambiguous map of the carbon-hydrogen framework, confirming the precise arrangement of atoms.^{[17][18]}
 - ¹H NMR: In a suitable solvent like DMSO-d₆, the spectrum is expected to show two distinct doublets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the nitro-substituted benzene ring. Protons of the amidine group (-C(=NH)NH₂) will appear as broad singlets, often further downfield, and their position can be solvent-dependent.
 - ¹³C NMR: The spectrum will show distinct signals for the four unique carbons in the aromatic ring and a key signal for the amidine carbon (C=N) typically in the 160-170 ppm range.
- B. Fourier-Transform Infrared (IR) Spectroscopy
 - Rationale: IR spectroscopy identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies, providing a molecular "fingerprint".^{[17][18]}
 - Sample Preparation: The sample is typically prepared as a KBr pellet.
 - Expected Key Absorptions:
 - ~3300-3100 cm⁻¹: N-H stretching vibrations of the amidine group.
 - ~1670 cm⁻¹: C=N stretching of the amidine.
 - ~1520 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N=O stretching vibrations of the nitro group, respectively.

- ~1600, 1475 cm^{-1} : C=C stretching vibrations within the aromatic ring.

Safety and Handling

As a laboratory chemical, **4-Nitrobenzamidine** hydrochloride requires careful handling to minimize risk.

- Hazards: The compound is known to cause skin and serious eye irritation.[9] It may also be harmful if swallowed, inhaled, or in direct contact with skin.[5]
- Precautions for Safe Handling:
 - Always handle in a well-ventilated area or fume hood to avoid dust inhalation.[9]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
 - Wash hands thoroughly after handling.[9]
 - Avoid generating dust during transfer.[9]
- Storage: Store in a cool, dry place, typically in a freezer between 0-8°C.[2][9] Keep the container tightly sealed to prevent moisture absorption.

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